Structural Differentiation: 3-Chloropyridin-4-yloxy vs. 6-Dimethylaminopyridazin-3-yloxy – Impact on Hydrogen-Bonding and Halogen-Bonding Capacity
The target compound's 3-chloropyridin-4-yloxy substituent provides a chlorine atom capable of acting as a halogen-bond donor (σ-hole interaction) with backbone carbonyls or π-systems in protein binding pockets, and a pyridine nitrogen that can serve as a hydrogen-bond acceptor. In contrast, the 3-((6-(dimethylamino)pyridazin-3-yl)oxy) analog (CAS 2034483-10-6) replaces the chloropyridine with a dimethylaminopyridazine, which eliminates the halogen-bond donor and introduces a stronger electron-donating dimethylamino group that alters the electronic distribution of the heterocycle. While no direct head-to-head biochemical assay data are publicly available for these two compounds, the difference in halogen-bond donor count (1 vs. 0) and hydrogen-bond acceptor basicity (pyridine pKa ~5.2 vs. pyridazine pKa ~2.3) is quantifiable from computed molecular properties and is known to influence target engagement in kinase and GPCR programs .
| Evidence Dimension | Halogen-bond donor count / heterocycle pKa |
|---|---|
| Target Compound Data | 1 chlorine halogen-bond donor; pyridine nitrogen predicted pKa ≈ 5.2 |
| Comparator Or Baseline | CAS 2034483-10-6: 0 halogen-bond donors; pyridazine nitrogen predicted pKa ≈ 2.3 |
| Quantified Difference | Δ halogen-bond donors = 1; Δ heterocycle basicity ≈ 2.9 pKa units |
| Conditions | Computed molecular descriptors (MarvinSketch/ChemAxon predictions); no experimental titration data available |
Why This Matters
The presence of a halogen-bond donor can enhance binding affinity and selectivity for targets with complementary acceptor sites, making the target compound a preferred scaffold when halogen bonding is a design objective.
